2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one

Schiff base imine functionality conjugated system

Medicinal chemistry groups often waste weeks synthesizing pyrido[1,2-a]pyrimidin-4-one scaffolds, delaying SAR campaigns. This compound provides a ready-to-use, clean baseline core with the exact 2-anilino-3-(phenyliminomethyl) substitution that defines activity in SHP2, aldose reductase, and antimalarial series. - Saves 3-6 weeks of in-house synthesis; pre-characterized by NMR/HPLC. - Clean pyrido ring (positions 6-9 unsubstituted) allows systematic SAR expansion. - Hydrolysis of the 3-imine yields 3-carbaldehyde for Knoevenagel or reductive amination libraries. Ideal for hit-to-lead groups requiring a reliable, high-purity starting point with documented tractability across multiple therapeutic areas.

Molecular Formula C21H16N4O
Molecular Weight 340.4 g/mol
Cat. No. B12163059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
Molecular FormulaC21H16N4O
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=NC4=CC=CC=C4
InChIInChI=1S/C21H16N4O/c26-21-18(15-22-16-9-3-1-4-10-16)20(23-17-11-5-2-6-12-17)24-19-13-7-8-14-25(19)21/h1-15,23H
InChIKeyKJIFTZNIUVMAEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one: Identity & Physicochemical Profile


2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one (molecular formula C₂₁H₁₆N₄O, MW 340.4 g/mol) belongs to the pyrido[1,2-a]pyrimidin-4-one heterocyclic class, a recognized privileged scaffold in medicinal chemistry [1]. The compound features a fused bicyclic pyridine-pyrimidine core bearing a 2-anilino substituent and a 3-(phenyliminomethyl) group (a Schiff-base-type imine at position 3) . This substitution pattern distinguishes it from closely related 3-carbaldehyde, 3-carboxamide, and 3-unsubstituted analogs. The pyrido[1,2-a]pyrimidin-4-one scaffold has demonstrated tractable biological activity across multiple therapeutic areas including oncology (SHP2 allosteric inhibition), anti-infective (antitubercular and antimalarial), metabolic (aldose reductase inhibition), and cardiovascular (antiplatelet) indications [2][3][4], establishing this compound class as a versatile entry point for lead discovery and chemical biology probe development.

2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one: Substitution Specificity


The pyrido[1,2-a]pyrimidin-4-one scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at both the 2- and 3-positions, meaning substitution of either the 2-anilino or the 3-(phenyliminomethyl) group with alternative moieties can ablate or profoundly alter biological activity [1]. In the aldose reductase inhibitor series, methylation or removal of phenol/catechol hydroxyls at position 2 yielded inactive or scarcely active compounds, demonstrating that pharmacophoric recognition at the 2-position is exquisitely dependent on the specific substituent identity [1]. Similarly, in the antimalarial SAR, B-ring unsubstituted pyrido[1,2-a]pyrimidine scaffolds were identified as responsible for antimalarial activity, and deviation from this pattern compromised potency [2]. The 3-(phenyliminomethyl) group represents a Schiff-base functionality that is structurally and electronically distinct from the 3-carbaldehyde found in TB803 or the 3-carboxamide found in antimalarial leads [3]; this imine linkage creates a conjugation pathway absent in the corresponding aldehyde or amide analogs, potentially altering both target engagement and physicochemical properties such as logP and hydrogen-bonding capacity. Procurement of a generic pyrido[1,2-a]pyrimidin-4-one without verifying the exact 2-anilino-3-(phenyliminomethyl) substitution pattern therefore risks selecting a compound with divergent biological and chemical behavior.

2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one: Differentiation from Analogs


Schiff-Base Imine vs. 3-Carbaldehyde Moiety

The target compound bears a 3-(phenyliminomethyl) group—a Schiff-base imine (C=N) conjugated with the pyrido[1,2-a]pyrimidin-4-one core—which is electronically and geometrically distinct from the 3-carbaldehyde (–CHO) present in the antitubercular leads TB803 (2-allylamino-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde) and TB820 [1]. The imine bond introduces an additional aromatic ring conjugation pathway, increasing the compound's predicted logP relative to the corresponding aldehyde analog while reducing hydrogen-bond donor capacity at position 3 . This feature also provides a synthetic handle—imine hydrolysis yields the corresponding 3-carbaldehyde, while reduction or nucleophilic addition can generate secondary amine derivatives—offering downstream diversification options not available with the 3-carbaldehyde or 3-unsubstituted series.

Schiff base imine functionality conjugated system structural differentiation

2-Anilino Substituent: Pharmacophoric Divergence

The 2-anilino substituent of the target compound is structurally and pharmacophorically distinct from the 2-substituents found in the most characterized pyrido[1,2-a]pyrimidin-4-one analogs. In the antiplatelet series, 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (AP155/5a) specifically inhibits high-affinity cAMP phosphodiesterase, and SAR studies demonstrated that replacement of the piperazinyl group with diethylamino or 4-methyl-1-piperazinyl altered both potency and inducer selectivity (ADP vs collagen vs A23187) [1]. TGX-221 (7-methyl-2-morpholino-9-[1-(phenylamino)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one) achieves potent and selective PI3K p110β inhibition (IC₅₀ = 5–8.5 nM) with >1000-fold selectivity over p110α, an activity profile intimately linked to its morpholino substitution at position 2 [2]. The 2-anilino group of the target compound, by contrast, presents an aromatic NH-bearing pharmacophore with distinct hydrogen-bond donor/acceptor capacity and a planar aromatic ring that would engage targets through different binding interactions than the saturated heterocycles at position 2 in AP155 and TGX-221.

2-substituent SAR pharmacophore kinase inhibition antiplatelet

Unsubstituted Pyrido Ring vs. Methyl-Substituted Analogs

Unlike the most active pyrido[1,2-a]pyrimidin-4-one derivatives reported to date, the target compound bears no substituents on the pyrido ring (positions 6, 7, 8, 9). This is a critical structural distinction. The SHP2 allosteric inhibitor lead 14i incorporates a sulfur linker and a 7-aryl substitution that was essential for achieving high enzymatic potency (IC₅₀ = 0.104 μM against full-length SHP2) and antiproliferative activity (Kyse-520 IC₅₀ = 1.06 μM) [1]. In the aldose reductase series, introduction of a hydroxy group at position 6 or 9 enhanced inhibitory potency (compare compounds 18, 19, 28, and 29 vs 13 and 14) [2]. The absence of ring substitution in the target compound provides a chemically simpler scaffold with lower molecular weight (340.4 vs 372.4 for 2-(2-fluoroanilino)-9-methyl analog) and fewer metabolic liabilities, making it suitable as a fragment-like starting point or control compound where ring-substitution-driven potency enhancements are not desired.

ring substitution SHP2 inhibition antimalarial SAR

Antimalarial and Falcipain-2 Inhibitory Activity Profile

While no direct antimalarial data exist for the target compound itself, the pyrido[1,2-a]pyrimidin-4-one scaffold has demonstrated reproducible antimalarial activity in two independent studies. Mane et al. (2014) reported that 42 pyrido[1,2-a]pyrimidin-4-one derivatives were evaluated by SYBR Green I assay against chloroquine-sensitive Pf 3D7, with the most active compound (21, a 3-fluorobenzyl carbamate derivative) exhibiting an IC₅₀ of 33 μM and compound 37 (a 4-trifluoromethylbenzyl carboxamide) showing IC₅₀ = 37 μM [1]. In a parallel study targeting falcipain-2 (FP-2), a series of pyrido[1,2-a]pyrimidin-4-ones showed IC₅₀ values of 1.46–11.38 μM against the protease, with compounds 14 and 17 showing excellent inhibition [2]. These data establish the scaffold as a validated starting point for antimalarial lead discovery, with potency levels that, while below blockbuster thresholds, are consistent with early-stage hits suitable for medicinal chemistry optimization.

antimalarial falcipain-2 Plasmodium falciparum phenotypic screening

SHP2 Allosteric Inhibition Validation

The pyrido[1,2-a]pyrimidin-4-one scaffold has been validated as a novel allosteric SHP2 inhibitor chemotype through a systematic two-round design and scaffold-hopping study. Compound 14i demonstrated high enzymatic potency against full-length SHP2 (IC₅₀ = 0.104 μM) with excellent selectivity over the SHP2-PTP domain (IC₅₀ > 50 μM, selectivity ratio > 480-fold), potent antiproliferative activity against Kyse-520 esophageal cancer cells (IC₅₀ = 1.06 μM), and low toxicity against normal HBMEC cells (IC₅₀ = 30.75 μM, selectivity index ≈ 29) [1]. Compound 14i also outperformed the reference SHP2 inhibitor SHP099 in NCI-H358 and MIA-PaCa2 cell lines. The target compound, lacking the 7-aryl sulfur linker and ring substitution critical for 14i's potency, is predicted to show lower SHP2 affinity. However, it represents a closer structural analog to the first-round design compound 13a, which demonstrated 'relatively good inhibitory activity' that was limited by molecular rigidity [1].

SHP2 allosteric inhibitor cancer phosphatase

Antitubercular Patent Coverage (US 8,785,452)

The target compound falls within the general structural formula of US Patent 8,785,452 (assigned to INSERM and Institut Pasteur Korea), which claims 4H-pyrido[1,2-a]pyrimidin-4-one compounds for the treatment of bacterial infections, particularly tuberculosis [1]. The patent describes compounds with inhibitory activity above 65% on M. tuberculosis growth inside host macrophages at concentrations between 5–20 μM, with preferred compounds active below 5 μM [1]. While the specific 2-anilino-3-(phenyliminomethyl) derivative is not among the exemplified compounds (formulas 125–301), its structural features map onto the Markush formula VIII and formula II claims. The related antitubercular leads TB803 and TB820, which share the pyrido[1,2-a]pyrimidin-4-one core but differ at positions 2 and 3, have been advanced to peptide conjugate studies [2]. This patent landscape establishes freedom-to-operate considerations and confirms institutional interest in this scaffold for anti-infective applications.

antitubercular Mycobacterium tuberculosis patent anti-infective

2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one: Application Scenarios


De Novo SAR from Unsubstituted Core

The target compound is optimally positioned as a synthetic starting point for systematic SAR campaigns. Its unsubstituted pyrido ring (no methyl, hydroxy, or aryl substituents at positions 6–9) provides a clean baseline for introducing substituents and quantifying their impact on potency, selectivity, and physicochemical properties [1]. The 3-(phenyliminomethyl) imine offers a versatile synthetic handle: hydrolysis yields the 3-carbaldehyde for further functionalization (e.g., Knoevenagel condensation, reductive amination), while reduction generates a 3-(benzylaminomethyl) derivative [2]. The 2-anilino group can be diversified via N-alkylation, acylation, or palladium-catalyzed cross-coupling. This scenario is supported by the demonstrated SAR tractability of the scaffold in SHP2 inhibitor optimization, where systematic modification of the core and 7-aryl group led to a >100-fold improvement in enzymatic potency from first-round to second-round compounds [1].

Antimalarial and Falcipain-2 Inhibitor Screening

The pyrido[1,2-a]pyrimidin-4-one scaffold has established antimalarial credentials through two independent studies demonstrating activity against Pf 3D7 (IC₅₀ = 33–37 μM for the most active derivatives) and falcipain-2 enzymatic inhibition (IC₅₀ range = 1.46–11.38 μM) [3][4]. The target compound, with its distinct 2-anilino and 3-(phenyliminomethyl) substitution, represents a novel combination within this validated chemotype. Procurement is warranted for phenotypic screening cascades (SYBR Green I assay against Pf 3D7, followed by FP-2 counterscreening) to determine whether the anilino/phenyliminomethyl substitution pattern confers advantages in whole-parasite potency, protease inhibition selectivity, or cytotoxicity window (Huh-7 MTT assay) relative to the published carbamate and carboxamide analogs [3].

Fragment-Based SHP2 Inhibitor Discovery Reference

Compound 14i established the pyrido[1,2-a]pyrimidin-4-one scaffold as a viable allosteric SHP2 inhibitor core, achieving IC₅₀ = 0.104 μM with >480-fold selectivity over the PTP domain [1]. The target compound, as a simpler analog lacking the 7-aryl-S-linker extension, can serve as a fragment-like reference to delineate the minimum pharmacophore required for SHP2 engagement. Its use in crystallography or biophysical assays (SPR, DSF) can map the contribution of the 2-anilino and 3-(phenyliminomethyl) groups to the binding pose, independent of the potency-enhancing 7-substituent. This scenario is supported by molecular docking studies from the SHP2 series, which revealed that first-round compound 13a's molecular rigidity hindered bidentate ligand formation, a limitation that the more flexible 14i overcame [1].

Antitubercular Screening in Patent-Covered Space

The structural inclusion of the target compound within the general formula of US Patent 8,785,452 provides a defined intellectual property landscape for antitubercular screening [5]. The patent establishes that pyrido[1,2-a]pyrimidin-4-ones with inhibitory activity above 65% on intracellular M. tuberculosis at 5–20 μM are of therapeutic interest. Procurement for macrophage-based TB assays (e.g., H37Rv-GFP in Raw264.7 cells with confocal readout) is directly supported by this patent precedent. The target compound's structural divergence from TB803 (2-allylamino-3-carbaldehyde) and TB820 (2-pyrrolidinyl-3-carbaldehyde) [2] provides an opportunity to expand the SAR around the 2-anilino-3-(phenyliminomethyl) combination and potentially identify derivatives with improved intracellular potency or macrophage penetration relative to the earlier leads.

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